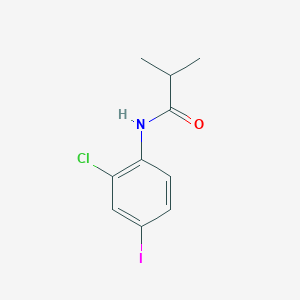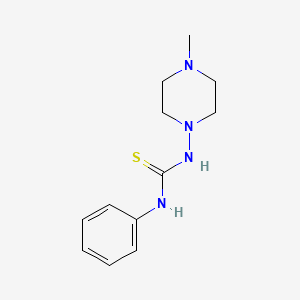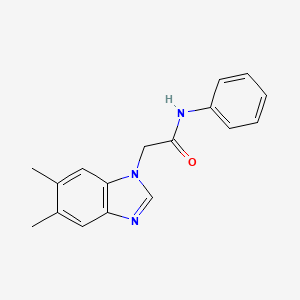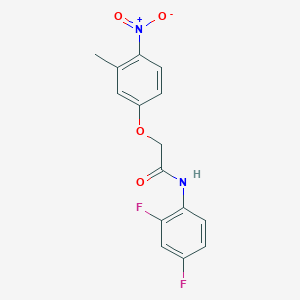![molecular formula C16H15N3O2 B5844589 4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it is believed that this compound works by inhibiting the growth of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has low toxicity and does not cause any significant adverse effects on the body. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the major advantages of using 4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its low toxicity. This makes it a safer option compared to other chemicals that may cause adverse effects. Additionally, this compound has shown promising results in various scientific research fields, making it a valuable tool for researchers.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may make it difficult to use in certain experiments that require a water-soluble compound.
未来方向
There are several future directions for research on 4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. Some of these directions include:
1. Further studies on the mechanism of action of this compound to fully understand how it works.
2. Testing this compound for its potential use as a pesticide and insecticide.
3. Studying the potential of this compound as an anticancer agent and exploring its use in cancer treatment.
4. Investigating the potential of this compound as an antiviral agent and exploring its use in the treatment of viral infections.
5. Developing new synthesis methods for this compound that may improve its solubility and make it easier to use in lab experiments.
Conclusion:
In conclusion, 4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has shown promising results in various scientific research fields. Its low toxicity and potential applications make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2,5-dimethylphenol with ethyl chloroformate to form ethyl 2,5-dimethylphenyl carbonate. This intermediate is then reacted with hydrazine hydrate to form 2,5-dimethylphenyl hydrazine. The final step involves the reaction of 2,5-dimethylphenyl hydrazine with 3-chloropyridine-4-carboxylic acid to form 4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
科学研究应用
4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has shown potential applications in various scientific research fields. It has been studied for its antibacterial, antifungal, and antiviral properties. It has also been tested for its anticancer activity and has shown promising results. Additionally, this compound has been studied for its potential use as a pesticide and insecticide.
属性
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-3-4-12(2)14(9-11)20-10-15-18-16(19-21-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVFWGAIQDFXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5844544.png)


![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)
![ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B5844594.png)

![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)

